molecular formula C10H12O3S B8626421 2-(1,3-dioxolan-2-yl)-6,7-dihydro-5H-thieno[3,2-b]pyran

2-(1,3-dioxolan-2-yl)-6,7-dihydro-5H-thieno[3,2-b]pyran

Cat. No. B8626421
M. Wt: 212.27 g/mol
InChI Key: NHPVECOHPRDOLM-UHFFFAOYSA-N
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Patent
US07732461B2

Procedure details

3-[3-Bromo-5-(1,3-dioxolan-2-yl)-2-thienyl]-1-propanol (1.86 g, 6.3 mmol) was dissolved in dry toluene (150 ml), caesium carbonate (3.58 g, 1.5 equiv.) added, and the mixture evacuated and purged with Argon. The evacuation/purge procedure was repeated twice more. In a separate flask, were placed rac-2-di-tert-butylphosphino-1,1′-binaphthyl (Strem chemicals, 257 mg) and palladium(II) acetate (148 mg) in toluene (50 ml). The flask was evacuated and purged with argon and the procedure repeated twice more. After 10 min, the resultant yellow solution of catalyst was added to the flask containing the thiophene via syringe and the flask once more evacuated and purged with argon. The reaction mixture was heated to 100° C. under an argon atmosphere for 3 days. The reaction mixture was cooled, filtered through Kieselguhr and evaporated to low volume. The residue was chromatographed on silica gel eluting with 0-50% ethyl acetate in hexane, to afford the desired compound as a white solid (0.48 g, 36%).
Name
3-[3-Bromo-5-(1,3-dioxolan-2-yl)-2-thienyl]-1-propanol
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
caesium carbonate
Quantity
3.58 g
Type
reactant
Reaction Step Two
Yield
36%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:6]=[C:5]([CH:7]2[O:11][CH2:10][CH2:9][O:8]2)[S:4][C:3]=1[CH2:12][CH2:13][CH2:14][OH:15].C(=O)([O-])[O-].[Cs+].[Cs+]>C1(C)C=CC=CC=1>[O:8]1[CH2:9][CH2:10][O:11][CH:7]1[C:5]1[S:4][C:3]2[CH2:12][CH2:13][CH2:14][O:15][C:2]=2[CH:6]=1 |f:1.2.3|

Inputs

Step One
Name
3-[3-Bromo-5-(1,3-dioxolan-2-yl)-2-thienyl]-1-propanol
Quantity
1.86 g
Type
reactant
Smiles
BrC1=C(SC(=C1)C1OCCO1)CCCO
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
caesium carbonate
Quantity
3.58 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture evacuated
CUSTOM
Type
CUSTOM
Details
purged with Argon
CUSTOM
Type
CUSTOM
Details
In a separate flask, were placed
CUSTOM
Type
CUSTOM
Details
The flask was evacuated
CUSTOM
Type
CUSTOM
Details
purged with argon
ADDITION
Type
ADDITION
Details
the resultant yellow solution of catalyst was added to the flask
ADDITION
Type
ADDITION
Details
containing the thiophene via syringe
CUSTOM
Type
CUSTOM
Details
the flask once more evacuated
CUSTOM
Type
CUSTOM
Details
purged with argon
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered through Kieselguhr
CUSTOM
Type
CUSTOM
Details
evaporated to low volume
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel eluting with 0-50% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
O1C(OCC1)C1=CC=2OCCCC2S1
Measurements
Type Value Analysis
AMOUNT: MASS 0.48 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 35.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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